2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core with multiple functional modifications. Its structure includes:
- A 4-ethylphenyl substituent linked via an amino-oxoethyl group at position 2, introducing hydrophobic and aromatic interactions.
- Diisobutyl groups at positions N and 4, likely increasing lipophilicity and steric bulk.
- A carboxamide moiety at position 8, a common pharmacophore in bioactive molecules.
Properties
IUPAC Name |
2-[2-(4-ethylanilino)-2-oxoethyl]-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O4/c1-6-19-7-10-21(11-8-19)30-24(35)16-33-28(38)34-23-13-20(25(36)29-14-17(2)3)9-12-22(23)26(37)32(15-18(4)5)27(34)31-33/h7-13,17-18H,6,14-16H2,1-5H3,(H,29,36)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBGVYUOYNIZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been shown to exhibit antiviral and antimicrobial activities.
Mode of Action
It’s known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives can intercalate dna, which could potentially disrupt the replication and transcription processes of the cell, leading to cell death.
Biochemical Pathways
It has been suggested that similar compounds can upregulate the pro-apoptotic bcl-2-associated x protein (bax) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival bcl-2 protein. This suggests that the compound may induce apoptosis, a form of programmed cell death.
Result of Action
It’s known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives can exhibit cytotoxicity, suggesting that this compound may also have cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to two closely related triazoloquinazoline derivatives (Table 1), highlighting key structural and physicochemical differences.
Table 1: Structural and Physicochemical Comparison
Structural Analysis
Core Modifications: The target compound’s 1,5-dioxo groups (vs. The absence of a thioether group (present in analogs) could reduce susceptibility to oxidative metabolism, improving metabolic stability .
Substituent Effects :
- 4-ethylphenyl (target) vs. 4-fluorophenyl (Compound A) vs. 4-acetylphenyl (Compound B):
- The acetyl group in Compound B introduces polarity, possibly improving aqueous solubility but reducing membrane permeability .
- Diisobutyl groups (target) vs. isobutyl/isopropyl (Compound A) vs. methyl/cyclopentyl (Compound B):
- Cyclopentyl in Compound B adds conformational rigidity, which might optimize receptor fit .
Synthetic Considerations :
- highlights that triazoloquinazoline derivatives are synthesized using catalysts like NGPU, which improve efficiency and reduce reaction times . The target compound’s diisobutyl groups may require specialized catalysts or longer reaction times due to steric hindrance.
Pharmacological and Predictive Insights
- QSAR Modeling: As noted in , quantitative structure-activity relationship (QSAR) models could predict the target compound’s bioactivity by comparing it to analogs. Its diisobutyl and ethylphenyl groups may cluster it with lipophilic, CNS-targeting compounds .
- Antioxidant Potential: describes a triazolo[4,3-a]pyrazine derivative with antioxidant activity. While the target compound’s quinazoline core differs, its carboxamide group may similarly scavenge free radicals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
